Enhanced Solubility and Stability vs. Free Base
The hydrochloride salt form of methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate demonstrates qualitatively superior solubility in polar solvents (water, methanol) compared to its free base counterpart, as reported in vendor technical specifications . More importantly, the protonated amino group in the hydrochloride salt protects the adjacent methyl ester from hydrolytic degradation, extending practical shelf life—a phenomenon well-documented for amino acid ester hydrochlorides, where the salt form prevents unwanted ester hydrolysis and degradation . This stability advantage is critical for procurement decisions where the compound must retain >95% purity over extended storage periods.
| Evidence Dimension | Aqueous solubility and ester hydrolytic stability |
|---|---|
| Target Compound Data | Soluble in polar solvents (water, methanol); hydrochloride salt protects ester from hydrolysis |
| Comparator Or Baseline | Free base form of methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 858022-64-7) |
| Quantified Difference | Qualitative solubility enhancement; prolonged ester stability (class-level inference from amino acid ester hydrochlorides) |
| Conditions | Vendor-reported solubility profile; class-level stability inference based on amino ester hydrochloride behavior |
Why This Matters
For procurement, the hydrochloride salt form ensures reliable dissolution in common reaction solvents and reduces the risk of ester hydrolysis during storage, directly lowering the failure rate in amide coupling and other amino-ester-dependent transformations.
